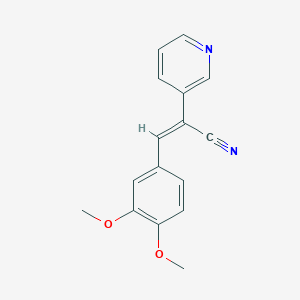
RG-13022
概要
説明
It inhibits the autophosphorylation reaction of the epidermal growth factor receptor with an IC50 value of 4 micromolar . This compound is primarily used in scientific research to study the inhibition of cancer cell proliferation and other related cellular processes.
科学的研究の応用
RG-13022 has a wide range of scientific research applications, including:
Chemistry: Used to study the inhibition of tyrosine kinases and the development of new kinase inhibitors.
Biology: Employed in cell biology research to investigate the role of epidermal growth factor receptor in cell proliferation and signaling pathways.
Medicine: Utilized in cancer research to study the inhibition of cancer cell growth and to develop potential therapeutic agents.
Industry: Applied in the development of new drugs and therapeutic agents targeting tyrosine kinases
作用機序
RG-13022 exerts its effects by inhibiting the autophosphorylation reaction of the epidermal growth factor receptor. This inhibition blocks the downstream signaling pathways that are essential for cell proliferation and survival. The compound specifically targets the tyrosine kinase domain of the epidermal growth factor receptor, preventing its activation and subsequent signaling .
生化学分析
Biochemical Properties
This compound acts as a protein tyrosine kinase (PTK) blocker . It preferentially inhibits the epidermal growth factor (EGF) receptor kinase, thereby blocking EGF-dependent cell proliferation . The concentration required to inhibit phosphorylation of isolated human epidermal growth factor tyrosine kinase receptor by 50% is 700nM .
Cellular Effects
The inhibition of the EGF receptor kinase by (Z)-3-(3,4-Dimethoxy-phenyl)-2-pyridin-3-yl-acrylonitrile leads to a blockage of EGF-dependent cell proliferation . This suggests that the compound could have significant effects on cellular processes, particularly those involving cell signaling pathways and gene expression.
Molecular Mechanism
The molecular mechanism of action of (Z)-3-(3,4-Dimethoxy-phenyl)-2-pyridin-3-yl-acrylonitrile involves its interaction with the EGF receptor kinase . By inhibiting this enzyme, the compound prevents the phosphorylation events necessary for EGF-dependent cell proliferation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of RG-13022 involves the preparation of a non-phenolic tyrphostin analog. The compound is synthesized through a series of chemical reactions that include the formation of a pyridineacetonitrile structure. The key steps involve the reaction of 3,4-dimethoxybenzaldehyde with pyridine-3-acetonitrile under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is produced in solid form and is often stored at room temperature. It is soluble in dimethyl sulfoxide (DMSO) and ethanol, making it suitable for various research applications .
化学反応の分析
Types of Reactions
RG-13022 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often used to study the structure-activity relationship and to develop more potent inhibitors .
類似化合物との比較
Similar Compounds
Tyrphostin AG30: Another tyrosine kinase inhibitor that targets the epidermal growth factor receptor.
Rociletinib: An irreversible inhibitor of the epidermal growth factor receptor with potential antineoplastic activity.
Icotinib: A quinazoline-based inhibitor of the epidermal growth factor receptor.
Uniqueness of RG-13022
This compound is unique due to its specific inhibition of the autophosphorylation reaction of the epidermal growth factor receptor with a relatively low IC50 value. This makes it a potent inhibitor for studying the role of the epidermal growth factor receptor in various cellular processes. Additionally, its non-phenolic structure reduces antioxidant activity, making it more suitable for certain research applications .
特性
IUPAC Name |
(Z)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-19-15-6-5-12(9-16(15)20-2)8-14(10-17)13-4-3-7-18-11-13/h3-9,11H,1-2H3/b14-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGZNJVTHYFQJI-RIYZIHGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=CN=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C2=CN=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
136831-48-6, 149286-90-8 | |
| Record name | RG 13022 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136831486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RG 13022 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149286908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




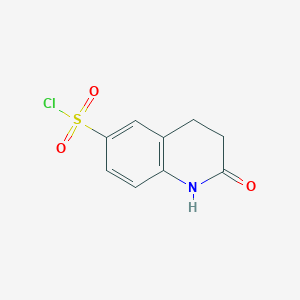
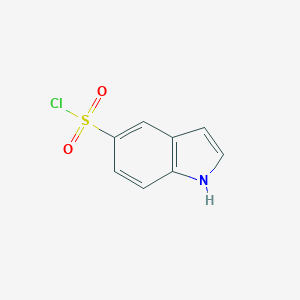
![4-(6-{[(1s)-1-(Hydroxymethyl)-2-Methylpropyl]amino}imidazo[1,2-B]pyridazin-3-Yl)benzonitrile](/img/structure/B109614.png)
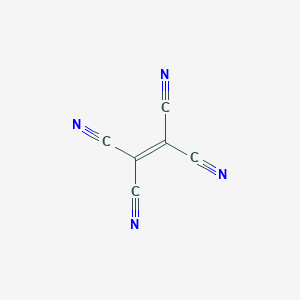
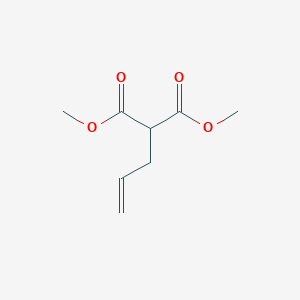
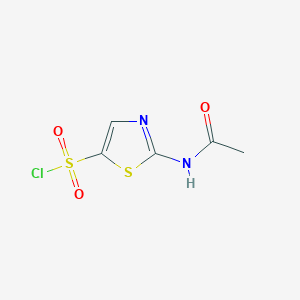
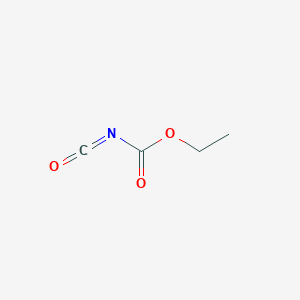


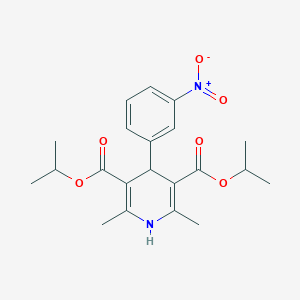

![6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B109649.png)
![1-[2-(Trifluoromethyl)phenyl]propan-2-one](/img/structure/B109658.png)